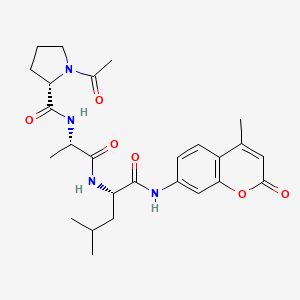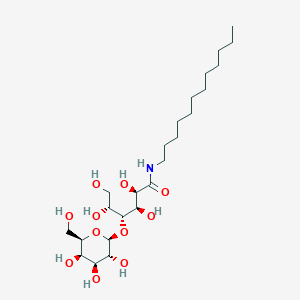
N-dodecyl-4-O-beta-D-galactopyranosyl-D-gluconamide
Descripción general
Descripción
N-dodecilamina lactobiónida, comúnmente conocida como DDLAC, es un surfactante lactobiónida con una cola hidrogenada. Se utiliza principalmente para la estabilización de proteínas de membrana, que son cruciales para diversos procesos biológicos y bioquímicos . El compuesto tiene una fórmula molecular de C24H47NO11 y un peso molecular de 525.6 g/mol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La N-dodecilamina lactobiónida se sintetiza a partir del ácido lactobiónico. La síntesis implica la reacción del ácido lactobiónico con dodecilamina bajo condiciones específicas para formar el surfactante lactobiónida . La reacción generalmente requiere un entorno controlado para garantizar la pureza y estabilidad del producto final.
Métodos de producción industrial
En entornos industriales, la producción de N-dodecilamina lactobiónida implica síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio. El compuesto se produce en forma de polvo y puede disolverse en soluciones acuosas o tampones para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de reacciones
La N-dodecilamina lactobiónida principalmente experimenta reacciones típicas de las amidas y los surfactantes. Estas incluyen:
Hidrólisis: El compuesto puede experimentar hidrólisis en condiciones ácidas o básicas, lo que lleva a la ruptura del enlace amida.
Oxidación: El compuesto puede oxidarse, aunque esto es menos común en aplicaciones típicas.
Sustitución: El grupo amida puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.
Reactivos y condiciones comunes
Hidrólisis: Condiciones ácidas o básicas, típicamente utilizando ácido clorhídrico o hidróxido de sodio.
Oxidación: Agentes oxidantes fuertes como el permanganato de potasio.
Sustitución: Nucleófilos fuertes como el hidruro de sodio o el hidruro de aluminio y litio.
Principales productos formados
Hidrólisis: Produce dodecilamina y ácido lactobiónico.
Oxidación: Produce derivados oxidados del compuesto original.
Sustitución: Produce amidas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
La N-dodecilamina lactobiónida es ampliamente utilizada en la investigación científica, particularmente en la estabilización y purificación de proteínas de membrana . Sus aplicaciones incluyen:
Química: Se utiliza como surfactante en diversas reacciones y procesos químicos.
Biología: Estabiliza las proteínas de membrana para estudios estructurales y funcionales.
Medicina: Posible uso en sistemas de administración de fármacos debido a sus propiedades surfactantes.
Industria: Se utiliza en la formulación de detergentes y otros agentes de limpieza.
Mecanismo De Acción
La N-dodecilamina lactobiónida estabiliza las proteínas de membrana interactuando con las regiones hidrofóbicas de las proteínas, preservando así su estructura y función nativas . La cola hidrogenada del compuesto le permite incrustarse dentro de la bicapa lipídica de las membranas, proporcionando estabilidad a las proteínas.
Comparación Con Compuestos Similares
Compuestos similares
N-dodecil-4-O-β-D-galactopiranosil-D-gluconamida: Otro surfactante lactobiónida con propiedades similares.
N-dodecilamina glucuronamida: Un compuesto similar con una porción de ácido glucurónico en lugar de ácido lactobiónico.
Unicidad
La N-dodecilamina lactobiónida es única debido a su interacción específica con las proteínas de membrana, proporcionando una estabilidad mejorada en comparación con otros surfactantes . Su cola hidrogenada y su estructura lactobiónida la hacen particularmente eficaz en la preservación de la estructura nativa de las proteínas de membrana.
Propiedades
IUPAC Name |
(2R,3R,4R,5R)-N-dodecyl-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO11/c1-2-3-4-5-6-7-8-9-10-11-12-25-23(34)20(32)19(31)22(15(28)13-26)36-24-21(33)18(30)17(29)16(14-27)35-24/h15-22,24,26-33H,2-14H2,1H3,(H,25,34)/t15-,16-,17+,18+,19-,20-,21-,22-,24+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNJILUYRQKLJY-NUECYJFZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


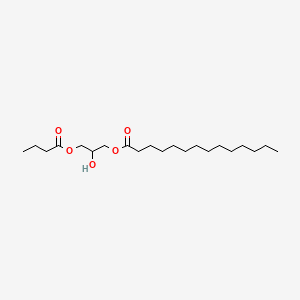
![Hexadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester](/img/structure/B3026231.png)
![9Z-octadecenoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026232.png)

![(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]](/img/structure/B3026235.png)
![[(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-38-[[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl beta-L-gulopyranoside](/img/structure/B3026238.png)


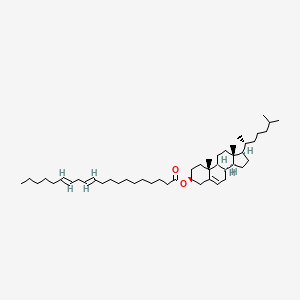

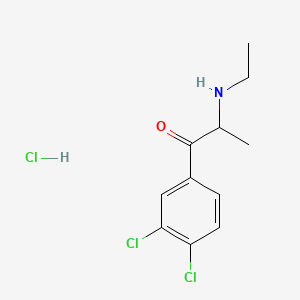

![(7R,13Z,16Z,19Z,21E,23S)-4,23-dihydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium4-oxide,innersalt](/img/structure/B3026251.png)
